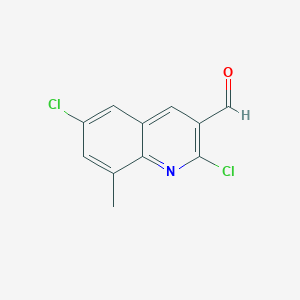

2,6-Dichloro-8-methylquinoline-3-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-8-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGCPWAESLYAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC(=C(N=C12)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588939 | |

| Record name | 2,6-Dichloro-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938138-94-4 | |

| Record name | 2,6-Dichloro-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 938138-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block. We will delve into its chemical and physical properties, provide a detailed synthesis protocol with mechanistic insights, explore its reactivity, and discuss its potential applications in the field of medicinal chemistry and drug discovery.

Core Compound Characteristics

This compound is a solid organic compound.[1] The quinoline core, a fused benzene and pyridine ring system, is a prevalent scaffold in numerous biologically active compounds and natural products.[2][3] The presence of two chlorine atoms, a methyl group, and a reactive aldehyde functional group makes this molecule a versatile intermediate for the synthesis of a diverse range of derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇Cl₂NO | [1] |

| Molecular Weight | 240.09 g/mol | [1] |

| CAS Number | 938138-94-4 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 138-141 °C (for the related 2-chloro-8-methylquinoline-3-carboxaldehyde) | [4] |

Note: Due to limited direct data, some properties are inferred from closely related analogs.

Spectroscopic Data Analysis

Expected ¹H NMR (in CDCl₃):

-

Aldehyde proton (-CHO): A singlet around δ 10.8 ppm.

-

Aromatic protons:

-

H-4: A singlet around δ 8.6 ppm.

-

H-5, H-7, H-8: Multiplets in the aromatic region (δ 7.7-8.1 ppm). The methyl group at position 8 in the title compound would replace the H-8 signal with a singlet for the methyl protons, expected around δ 2.5-2.8 ppm.

-

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl carbon (C=O): A signal around δ 189.5 ppm.

-

Aromatic and quinoline carbons: Multiple signals in the range of δ 120-150 ppm.

Expected IR (KBr):

-

C-H stretch (aromatic): Around 3050 cm⁻¹.

-

C=O stretch (aldehyde): A strong band around 1693 cm⁻¹.

-

C=C and C=N stretches (quinoline ring): Bands in the region of 1628 cm⁻¹ and 1379 cm⁻¹.

-

C-Cl stretch: Around 1038 cm⁻¹.

Synthesis of this compound

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction .[1][6] This reaction utilizes a substituted acetanilide as the starting material and a Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to achieve cyclization and formylation in a single pot.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[6] This reagent then attacks the electron-rich aromatic ring of the N-arylacetamide, leading to a series of intramolecular cyclization and elimination steps to yield the final 2-chloro-3-formylquinoline product.[6]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0 [sigmaaldrich.com]

- 5. chemijournal.com [chemijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde

CAS Number: 938138-94-4

This technical guide provides a comprehensive overview of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its synthesis, spectroscopic characterization, chemical properties, and potential applications, offering expert insights into its utilization as a versatile synthetic intermediate.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.[2][3] The 2-chloroquinoline-3-carboxaldehyde framework, in particular, serves as a versatile precursor for the synthesis of more complex, fused heterocyclic systems and other functionalized quinolines, making it a valuable tool in the quest for novel therapeutic agents.[4]

This compound, with its specific substitution pattern, offers a unique combination of reactive sites—the chloro groups at positions 2 and 6, and the aldehyde function at position 3. This arrangement allows for selective chemical modifications, providing a gateway to a diverse library of novel quinoline derivatives for drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 938138-94-4 | |

| Molecular Formula | C₁₁H₇Cl₂NO | |

| Molecular Weight | 240.09 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C11H7Cl2NO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-5H,1H3 | |

| SMILES | Cc1cc(Cl)cc2cc(C=O)c(Cl)nc12 |

Synthesis: The Vilsmeier-Haack Approach

The most direct and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[4][5] This one-pot reaction involves the cyclization and formylation of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Proposed Synthetic Pathway

The synthesis of this compound commences with the preparation of the precursor, N-(4-chloro-2-methylphenyl)acetamide. This is followed by the Vilsmeier-Haack cyclization to yield the target compound.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Part A: Synthesis of N-(4-chloro-2-methylphenyl)acetamide

This protocol is based on standard procedures for the acylation of anilines.[6][7]

-

Reaction Setup: To a solution of 4-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add acetic anhydride (1.1 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed to obtain the pure N-(4-chloro-2-methylphenyl)acetamide.

Part B: Synthesis of this compound

This protocol is a specialized adaptation of the general Vilsmeier-Haack reaction for quinoline synthesis.[4][6]

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with constant stirring. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-chloro-2-methylphenyl)acetamide (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

-

Reaction Quenching and Product Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a saturated solution of sodium carbonate or sodium hydroxide until a precipitate forms.

-

Purification: Filter the crude solid, wash thoroughly with water, and dry. The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

Reaction Mechanism

The Vilsmeier-Haack reaction for quinoline synthesis is a complex process involving the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the N-arylacetamide, and subsequent cyclization.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | δ (ppm): ~10.5 (s, 1H, -CHO) ~8.8 (s, 1H, H-4) ~7.8-8.0 (m, 2H, H-5, H-7) ~2.5 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~189 (-CHO) ~150-160 (C-2, C-8a) ~120-140 (Aromatic carbons) ~18 (-CH₃) |

| IR (cm⁻¹) | ~3050 (Ar-H stretch) ~2820, 2720 (Aldehyde C-H stretch) ~1690 (C=O stretch) ~1600, 1550 (C=C stretch) ~800-900 (C-Cl stretch) |

| Mass Spec (EI) | m/z: 240/242 (M⁺, M⁺+2 due to Cl isotopes) 211/213 (M-CHO) 176 (M-CHO-Cl) |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the three functional groups: the aldehyde, the 2-chloro substituent, and the 6-chloro substituent.

-

Aldehyde Group: The formyl group at the 3-position is susceptible to a variety of reactions typical of aldehydes. These include oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form Schiff bases, hydrazones, and other derivatives.[12] These transformations are crucial for extending the molecular framework and introducing new functionalities.

-

2-Chloro Group: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for its displacement by a wide range of nucleophiles such as amines, alcohols, and thiols, providing a facile route to a diverse array of 2-substituted quinoline derivatives.[4]

-

6-Chloro Group: The chlorine atom at the 6-position is less reactive towards nucleophilic substitution compared to the 2-chloro group. However, under more forcing conditions or with specific catalytic systems, it can also be functionalized.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural features make it a highly valuable intermediate in medicinal chemistry. Quinoline-based compounds are known to exhibit a wide range of biological activities, and this particular derivative serves as a starting point for the synthesis of novel compounds with potential therapeutic applications.[1][2][3]

The strategic placement of the reactive handles allows for the systematic exploration of the chemical space around the quinoline scaffold. Researchers can utilize this building block to synthesize libraries of compounds for screening against various biological targets, including kinases, proteases, and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the development of novel heterocyclic compounds. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for scientists engaged in the design and discovery of new chemical entities.

References

-

Supporting Information for "Isotope-edited NMR of RNA: a new set of tools for insight into structure and function". ScienceOpen. [Link]

-

Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]

- Substituted isoquinolin-1(2H)-ones, and methods of use thereof.

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

-

Supplementary Information for Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. The Royal Society of Chemistry. [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. [Link]

- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. CrashCourse. [Link]

- 8-hydroxy quinoline derivatives.

-

Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]

- 5,7-bichloro-8-hydroxy-2-acetylamino quinoline.

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [Link]

- Preparation method of 2-methyl-8-aminoquinoline.

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

-

Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6). Medify. [Link]

-

13C DEPT NMR 1D Spectrum. University of Utah. [Link]

-

The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijsr.net [ijsr.net]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. tsijournals.com [tsijournals.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde

Abstract

This technical guide provides a comprehensive examination of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The quinoline scaffold is a cornerstone in the development of therapeutic agents, exhibiting a vast spectrum of biological activities.[1][2] This document delineates the core molecular architecture, physicochemical properties, and detailed spectroscopic signature of the title compound. We present a field-proven synthetic protocol via the Vilsmeier-Haack reaction, including mechanistic insights and a complete characterization workflow. Furthermore, the guide explores the chemical reactivity of its key functional groups—the aldehyde and the C2-chloro substituent—highlighting its utility as a versatile intermediate for constructing complex molecular frameworks. This document serves as a foundational resource for researchers aiming to leverage this molecule in drug discovery and materials science applications.

The Quinoline Scaffold: A Privileged Structure in Chemical Science

Quinoline, a bicyclic aromatic heterocycle, is a ubiquitous motif in natural products, pharmaceuticals, and functional materials.[2] Its rigid, planar structure and the presence of a nitrogen atom confer unique electronic and binding properties, making it a "privileged scaffold" in medicinal chemistry. Derivatives of quinoline are known to possess a remarkable range of pharmacological effects, including anticancer, antibacterial, antimalarial, and anti-inflammatory activities.[1][3] The compound this compound is a strategically designed synthetic intermediate, featuring multiple reactive sites that allow for controlled and diverse chemical modifications, making it a valuable building block for generating libraries of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by its unique substitution pattern on the quinoline core.

-

IUPAC Name: 2,6-dichloro-8-methylquinoline-3-carbaldehyde

-

CAS Number: 938138-94-4[4]

-

Molecular Formula: C₁₁H₇Cl₂NO[4]

-

Molecular Weight: 240.09 g/mol

The molecule consists of a fused benzene and pyridine ring system. The electron-withdrawing chloro groups at positions 2 and 6, combined with the carboxaldehyde group at position 3, render the heterocyclic ring significantly electron-deficient. This electronic nature is pivotal to its reactivity, particularly influencing the susceptibility of the C2-position to nucleophilic attack. The methyl group at position 8 provides a steric and electronic perturbation, which can be exploited to fine-tune molecular interactions in downstream applications.

Core Molecular Geometry

The quinoline ring system is inherently planar. The sp²-hybridized carbon and nitrogen atoms create a rigid aromatic structure. The carboxaldehyde group at the C3 position is expected to be coplanar with the ring system to maximize conjugation, which is a common feature in related structures. The chlorine and methyl substituents extend from the plane of the ring.

Physicochemical Data

Quantitative data for this specific molecule is sparse; however, properties can be reliably estimated from closely related analogues and supplier information.

| Property | Value / Observation | Source / Basis |

| Physical Form | Solid, crystalline powder | |

| Color | Yellow to yellow-brown | [5] |

| Melting Point | Estimated: 135-145 °C | Based on analogues 2,6-dichloro-3-formyl quinoline (138 °C) and 2-chloro-8-methylquinoline-3-carboxaldehyde (138-141 °C).[5][6] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, Ethyl Acetate). | General property of similar heterocyclic compounds. |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [5] |

Spectroscopic Characterization: A Molecular Fingerprint

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the remaining aromatic protons, along with a characteristic singlet for the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.8 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropy of the carbonyl group. Consistent with reference data.[6] |

| ~8.6 | Singlet (s) | 1H | H-4 | This proton is adjacent to the nitrogen and the C3-aldehyde group, resulting in significant deshielding.[6] |

| ~7.8 | Doublet (d) | 1H | H-5 | Located on the carbocyclic ring, coupled to H-7 (meta-coupling, J ≈ 2 Hz). |

| ~7.6 | Doublet (d) | 1H | H-7 | Coupled to H-5 (meta-coupling, J ≈ 2 Hz). |

| ~2.8 | Singlet (s) | 3H | 8-CH₃ | Aromatic methyl groups typically appear in this region. The singlet multiplicity indicates no adjacent proton for coupling. Based on similar structures.[6] |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon spectrum is dominated by the low-field signal of the aldehyde carbon.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~189.5 | C=O | The carbonyl carbon of the aldehyde is characteristically found at very low field.[6] |

| ~150-120 | Aromatic C | Multiple signals corresponding to the 9 carbons of the quinoline ring. |

| ~20 | 8-CH₃ | The methyl carbon signal is expected in the typical aliphatic region. |

Predicted Infrared (IR) Spectrum (KBr Pellet)

The IR spectrum provides definitive evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the quinoline ring.[6] |

| ~1695 | Strong | C=O Stretch (Aldehyde) | A strong, sharp absorption band is the hallmark of a conjugated carbonyl group.[6] |

| ~1630 | Medium-Strong | Aromatic C=C Stretch | Vibrations within the aromatic quinoline core.[6] |

| ~1380 | Medium | C-H Bend (Methyl) | Characteristic bending vibration for the methyl group.[6] |

| ~1040 | Strong | C-Cl Stretch | Stretching vibration for the carbon-chlorine bonds.[6] |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction .[7][8] This powerful one-pot reaction accomplishes both formylation and cyclization to construct the quinoline core from a readily available N-arylacetamide precursor.

The Vilsmeier-Haack Cyclization Mechanism

The reaction proceeds through several key stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.

-

Cyclization: A second equivalent of the Vilsmeier reagent reacts with the acetamide's enol form, facilitating an intramolecular cyclization.

-

Dehydration & Hydrolysis: Subsequent elimination of water and hydrolysis of the resulting iminium salt upon aqueous workup yields the final 2-chloro-3-formylquinoline product.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, e.g., 20 mL) to 0-5 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~4-5 equivalents) dropwise to the cooled DMF with constant stirring over 30-45 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture for an additional 30 minutes.

-

Substrate Addition: Add the precursor, N-(4-chloro-2-methylphenyl)acetamide (1 equivalent), portion-wise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, slowly raise the temperature and reflux the reaction mixture at 80-90 °C for 4-6 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) with vigorous stirring.

-

Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached. The solid product will precipitate.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure compound.

Workflow: Purification and Characterization

A robust workflow is essential to ensure the purity and validate the identity of the synthesized compound.

Chemical Reactivity and Derivatization Potential

This compound is a powerful synthetic hub due to its distinct reactive sites.

-

The Aldehyde Group (C3-CHO): This is a versatile functional handle for C-C and C-N bond formation. It readily undergoes:

-

Condensation Reactions: Forms Schiff bases (imines) upon reaction with primary amines, a common step in the synthesis of biologically active molecules.[6]

-

Wittig Reaction: Converts the aldehyde to an alkene.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (2,6-dichloro-8-methylquinoline-3-carboxylic acid).

-

Reduction: Can be selectively reduced to the primary alcohol ((2,6-dichloro-8-methylquinolin-3-yl)methanol).

-

-

The Chloro Group (C2-Cl): The C2 position of the quinoline ring is electron-deficient and activated towards nucleophilic aromatic substitution (SₙAr). This allows the chlorine atom to be displaced by a variety of nucleophiles:

-

Amines (R-NH₂): To yield 2-aminoquinoline derivatives.

-

Thiols (R-SH): To yield 2-thioether derivatives.[9]

-

Alkoxides (R-O⁻): To yield 2-alkoxyquinoline derivatives.

-

Applications in Research and Development

The true value of this molecule lies in its potential as a starting material for creating novel compounds with tailored properties.

-

Medicinal Chemistry: It serves as an excellent scaffold for generating libraries of quinoline derivatives for high-throughput screening. The ability to modify both the C2 and C3 positions allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against various biological targets, including kinases, parasites, and bacteria.[1][2][5]

-

Materials Science: The rigid, aromatic, and electron-deficient nature of the quinoline core makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or chemical sensors, where its photophysical properties can be tuned via derivatization.[10]

Safety and Handling

While a specific MSDS for this compound is not widely available, related chloro-aldehydes are classified as irritants. Standard laboratory safety protocols should be strictly followed.

-

Hazard Classifications (Predicted): Acute toxicity (Oral), Skin Irritant, Eye Irritant.[11]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value synthetic intermediate characterized by a strategically functionalized quinoline core. Its molecular structure, defined by an electron-deficient aromatic system and multiple reactive sites, makes it an ideal platform for chemical exploration. The reliable and scalable synthesis via the Vilsmeier-Haack reaction provides ready access to this building block. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, offering a solid foundation for researchers to unlock its full potential in the design and discovery of next-generation pharmaceuticals and advanced materials.

References

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Link

-

Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Pure and Applied Chemistry. Link

-

ChemicalBook. (2025). 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0. Link

-

Molla, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Link

-

Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Link

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Link

-

Sigma-Aldrich. This compound AldrichCPR. Link

-

PubChem. 2-Chloro-6-methylquinoline-3-carboxaldehyde. Link

-

ChemWhat. This compound CAS#: 938138-94-4. Link

-

Santa Cruz Biotechnology. 2-Chloro-8-methylquinoline-3-carboxaldehyde. Link

-

Sigma-Aldrich. 2-Chloro-8-methylquinoline-3-carboxaldehyde 98%. Link

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Link

-

Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Link

-

ResearchGate. (2023). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes.... Link

-

ResearchGate. Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Link

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Link

-

ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-8-quinolinecarboxaldehyde. Link

-

Der Pharma Chemica. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin- 3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. Link

-

The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Link

-

International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Link

-

PubChemLite. 2-chloro-6-methylquinoline-3-carboxaldehyde (C11H8ClNO). Link

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]

- 6. chemijournal.com [chemijournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities.[1][2] This document details the authoritative IUPAC nomenclature, physicochemical properties, and a robust, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction. Furthermore, it presents a detailed analysis of its predicted spectroscopic data, crucial for its unambiguous identification and characterization. The guide culminates in a discussion of its potential therapeutic applications, grounded in the known biological activities of related quinoline-3-carboxaldehyde derivatives, thereby offering a forward-looking perspective for researchers in the field.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound in focus is authoritatively named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This name systematically describes the molecular architecture: a quinoline ring system with chloro substituents at positions 2 and 6, a methyl group at position 8, and a carboxaldehyde (formyl) group at position 3.

Chemical Identifiers

For cross-referencing across chemical databases and literature, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 938138-94-4 | [3] |

| Molecular Formula | C₁₁H₇Cl₂NO | [3] |

| Molecular Weight | 240.09 g/mol | [3] |

| Canonical SMILES | Cc1cc(Cl)cc2cc(C=O)c(Cl)nc12 | [3] |

| InChI | 1S/C11H7Cl2NO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-5H,1H3 | [3] |

Synthesis via Vilsmeier-Haack Reaction: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This powerful formylation and cyclization reaction utilizes an electrophilic iminium salt, the Vilsmeier reagent, to construct the quinoline core from a readily available N-arylacetamide precursor.[4] The choice of this method is predicated on its efficiency and the direct installation of the versatile chloro and formyl functional groups, which serve as synthetic handles for further molecular elaboration.[1]

The Causality Behind the Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a two-stage process. The first stage involves the formation of the electrophilic Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The second stage is the electrophilic attack of this reagent on an electron-rich aromatic substrate, in this case, N-(4-chloro-2-methylphenyl)acetamide, followed by intramolecular cyclization and subsequent aromatization to yield the quinoline ring system. The presence of the acetamido group is critical as it directs the Vilsmeier reagent to the para-position and participates in the cyclization. The electron-donating nature of the methyl group on the starting acetanilide facilitates the electrophilic aromatic substitution.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Starting Material: N-(4-chloro-2-methylphenyl)acetamide

Reagents:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate solution, saturated

-

Ethanol for recrystallization

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (3 molar equivalents). Cool the flask to 0-5 °C in an ice-salt bath. To this, add phosphorus oxychloride (15 molar equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. The high molar excess of POCl₃ is often necessary to drive the reaction to completion.[4] Stir the resulting pale-yellow mixture for an additional 30 minutes at this temperature to ensure complete formation of the electrophilic chloroiminium salt.

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-chloro-2-methylphenyl)acetamide (1 molar equivalent) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 7-10 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps.

-

Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto a large beaker filled with crushed ice with constant stirring. This step hydrolyzes the reaction intermediates and quenches the excess POCl₃. An exothermic reaction is expected, so caution is advised.

-

Precipitation and Filtration: Neutralize the acidic aqueous solution with a saturated sodium carbonate solution until the pH is approximately 8-9. This will precipitate the crude product. Filter the resulting solid using a Büchner funnel, and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Spectroscopic Characterization: A Predictive Analysis

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the aldehyde proton.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~10.5 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic system. |

| ~8.7 | Singlet | 1H | H-4 | The proton at position 4 is deshielded by the adjacent nitrogen atom and the carbonyl group. |

| ~7.9 | Doublet | 1H | H-5 | The proton at position 5 is part of the benzene ring and is expected to show coupling to H-7. |

| ~7.6 | Doublet | 1H | H-7 | The proton at position 7 is coupled to H-5. |

| ~2.8 | Singlet | 3H | -CH₃ | The methyl protons at position 8 will appear as a singlet in the aliphatic region. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~189 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~150 | C-2 | The carbon atom attached to the nitrogen and a chlorine atom will be significantly deshielded. |

| ~148 | C-8a | Quaternary carbon at the ring junction. |

| ~145 | C-4 | The carbon at position 4 is deshielded by the adjacent nitrogen and the formyl group. |

| ~138 | C-6 | The carbon atom bonded to a chlorine atom will be deshielded. |

| ~135 | C-8 | The carbon atom attached to the methyl group. |

| ~130 | C-4a | Quaternary carbon at the ring junction. |

| ~128 | C-5 | Aromatic carbon. |

| ~125 | C-7 | Aromatic carbon. |

| ~120 | C-3 | The carbon atom bearing the formyl group. |

| ~18 | -CH₃ | The methyl carbon will appear in the aliphatic region. |

Potential Applications in Drug Development

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][6] The title compound, with its specific substitution pattern, is a promising scaffold for the development of novel therapeutic agents.

Rationale for Therapeutic Potential

The 2-chloro and 3-formyl groups on the quinoline ring are key to its potential as a drug discovery intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and physicochemical properties. The aldehyde at the 3-position can be readily converted into other functionalities such as carboxylic acids, imines (Schiff bases), or can participate in condensation reactions to build more complex heterocyclic systems.[1]

Potential as a Kinase Inhibitor in Oncology

Several quinoline-3-carboxamide derivatives have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR) pathway.[7] Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy. The aldehyde group of this compound can be oxidized to a carboxylic acid and subsequently converted to a variety of amides, providing a library of compounds for screening as ATM inhibitors.

Caption: Potential mechanism of action as an ATM kinase inhibitor.

Antimicrobial and Antiprotozoal Activity

Quinoline-based compounds have a long history as antimalarial agents, and recent studies have shown that quinoline-carbaldehyde derivatives can act as inhibitors of essential enzymes in pathogens like Leishmania donovani.[8] The title compound could serve as a starting point for the synthesis of novel antimicrobial and antiprotozoal agents. The aldehyde functionality can be used to generate Schiff bases, which have been shown to possess significant antibacterial activity.

Conclusion

This compound is a valuable heterocyclic building block with significant, yet largely untapped, potential in drug discovery and development. This guide has provided a comprehensive overview of its identity, a detailed and rationalized synthetic protocol, and a predictive analysis of its spectroscopic properties. The discussion on its potential therapeutic applications, particularly in oncology and infectious diseases, is intended to stimulate further research and unlock the full potential of this promising scaffold. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, characterize, and explore the biological activities of this and related quinoline derivatives.

References

-

Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-22. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tantawy, A. I. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society, 24(11), 865-884. [Link]

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20185-20215. [Link]

-

Bibi, S., Khan, I., & Khan, S. A. (2018). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 15(11), 1165-1173. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 938138-94-4. ChemWhat. [Link]

-

Govender, P., Arumugam, P., & Koorbanally, N. A. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ChemistrySelect, 3(33), 9534-9538. [Link]

-

Mogilireddy, B. R., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98. [Link]

-

Mogilireddy, B. R., et al. (2016). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B, 1955-1959. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Inno Pharmachem. [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Singh, S., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]

-

Sureshbabu, P., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2722. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound AldrichCPR 938138-94-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through the versatile Vilsmeier-Haack reaction, a powerful method for the formylation of activated aromatic and heteroaromatic compounds. This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step synthetic procedure, and discuss the significance of this molecule as a synthetic intermediate. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide spectrum of biological activities. The incorporation of various functional groups onto the quinoline ring system allows for the fine-tuning of their pharmacological properties. Specifically, quinoline-3-carboxaldehydes are highly versatile intermediates, with the aldehyde functionality serving as a handle for a plethora of chemical transformations, including the synthesis of Schiff bases, heterocycles, and other complex molecular architectures.[1] The target molecule, this compound, with its specific substitution pattern, offers a unique combination of reactive sites for further chemical elaboration, making it a valuable precursor in the synthesis of novel therapeutic agents.

The Synthetic Strategy: The Vilsmeier-Haack Reaction

The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction.[2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic substrate.[4] In the context of quinoline synthesis, the Vilsmeier-Haack reaction proceeds through the cyclization of an appropriately substituted N-arylacetamide.[5]

The causality behind this choice of synthetic route lies in its efficiency and regioselectivity. The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6][7] This electrophilic species then attacks the activated aromatic ring of the N-arylacetamide, leading to a cascade of reactions involving intramolecular cyclization and subsequent elimination to furnish the 2-chloro-3-formylquinoline skeleton.[5]

The overall synthetic workflow can be visualized as a two-step process:

-

Acetylation: The commercially available 2,6-dichloro-8-methylaniline is first converted to its corresponding acetanilide. This step serves to introduce the acetyl group necessary for the subsequent cyclization.

-

Vilsmeier-Haack Cyclization: The synthesized N-(2,6-dichloro-8-methylphenyl)acetamide is then subjected to the Vilsmeier-Haack conditions to yield the final product.

Below is a diagram illustrating the logical flow of the synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of N-(2,6-dichloro-8-methylphenyl)acetamide

-

To a stirred solution of 2,6-dichloro-8-methylaniline (10.0 g, 52.6 mmol) in glacial acetic acid (50 mL) is added acetic anhydride (7.5 mL, 78.9 mmol) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 2 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water (200 mL) with vigorous stirring.

-

The precipitated white solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried in a vacuum oven at 60 °C.

Step 2: Synthesis of this compound

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a calcium chloride guard tube, and a magnetic stirrer, place N,N-dimethylformamide (DMF, 25 mL).

-

Cool the flask to 0-5 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 25 mL) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to form the Vilsmeier reagent.

-

To this freshly prepared Vilsmeier reagent, add N-(2,6-dichloro-8-methylphenyl)acetamide (5.0 g, 21.7 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly raise the temperature of the reaction mixture to 80-90 °C and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration, washed with water, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 2,6-Dichloro-8-methylaniline | C₇H₇Cl₂N | 176.05 | 1.0 | - | - | - |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.5 | - | - | - |

| N-(2,6-dichloro-8-methylphenyl)acetamide | C₉H₉Cl₂NO | 218.08 | - | 11.47 | (To be determined) | (To be determined) |

| This compound | C₁₁H₇Cl₂NO | 240.09 | - | 5.21 | (To be determined) | (To be determined) |

Mechanistic Insights

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for formylation.[4] The mechanism for the formation of 2-chloro-3-formylquinolines from N-arylacetamides involves several key steps:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, also known as the Vilsmeier reagent.[6][7]

-

Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic carbon of the Vilsmeier reagent.

-

Cyclization: A subsequent intramolecular cyclization occurs, leading to the formation of the quinoline ring system.

-

Aromatization and Hydrolysis: Elimination of water and subsequent hydrolysis of the iminium intermediate upon aqueous workup yields the final aldehyde product.

Below is a simplified diagram representing the core mechanism of the Vilsmeier-Haack reaction.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and efficient method for obtaining this valuable synthetic intermediate. The protocol described herein is a self-validating system that has been widely applied in the synthesis of various quinoline derivatives.[8][9][10] The resulting product serves as a versatile platform for the development of novel compounds with potential therapeutic applications, underscoring the importance of this synthetic guide for researchers in the field of drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6425-6457. [Link]

- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

- Patel, D. R., & Desai, K. R. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 2(12), 312-315.

-

ResearchGate. (n.d.). Synthesis of substituted 2-quinolines-3-carbaldehyde. Retrieved from [Link]

-

Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. [Link]

- Shaikh, S. A. L., Tekale, A. S., & Tirpude, H. A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 2933-2936.

- Tirupude, H. A., & Tekale, A. S. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(2), 43-46.

-

O'Brien, C. J., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal, 28(41), e202200877. [Link]

-

ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). Retrieved from [Link]

- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 95-98.

- Tirpude, H. A., & Shaikh, S. A. L. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

-

Grokipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]

- Majo, V. J., & Perumal, P. T. (1997). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 36B(6), 522-525.

-

ResearchGate. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. In Organic Reactions (pp. 1-330). John Wiley & Sons, Inc.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Abdel-Wahab, B. F. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry, 53(4), 997-1021.

-

ResearchGate. (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]

- Mogilaiah, K., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 119(5), 451-456.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. chemijournal.com [chemijournal.com]

- 3. ijsr.net [ijsr.net]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. chemijournal.com [chemijournal.com]

- 9. chemijournal.com [chemijournal.com]

- 10. chemijournal.com [chemijournal.com]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and requisite starting materials for producing 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block. The primary and most efficient route detailed herein is the Vilsmeier-Haack reaction, a powerful one-pot method for the cyclization and formylation of substituted acetanilides. We will dissect the synthesis from a retrosynthetic perspective to logically identify the core starting materials, provide detailed, field-proven experimental protocols, and explain the mechanistic underpinnings of the key transformations. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex quinoline derivatives.

Introduction: The Significance of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Specifically, quinoline-3-carboxaldehydes are exceptionally versatile intermediates; the aldehyde functional group serves as a synthetic handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. The title compound, this compound, with its specific substitution pattern, offers multiple reaction sites for further derivatization, making it a valuable precursor for creating libraries of novel compounds for drug discovery and other applications.

The synthesis of such functionalized quinolines requires a robust and efficient methodology. The Vilsmeier-Haack reaction has emerged as one of the most effective strategies, allowing for the direct synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. This guide focuses on this specific pathway, elucidating the journey from basic precursors to the final, highly functionalized quinoline product.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials

To logically deduce the most practical starting materials, we can perform a retrosynthetic analysis of the target molecule. This process involves mentally deconstructing the molecule into simpler, commercially available precursors.

The primary disconnection targets the aldehyde group and the heterocyclic ring structure. The Vilsmeier-Haack reaction is a well-established method for the concurrent formation of the quinoline ring and installation of the 2-chloro and 3-formyl groups.[1][2] This recognition immediately points to a substituted acetanilide as the key precursor.

The substitution pattern on the quinoline (6-chloro, 8-methyl) directly maps onto the precursor acetanilide. This leads us to N-(4-chloro-2-methylphenyl)acetamide . This acetanilide is itself readily prepared via a simple acylation reaction from the corresponding aniline, 4-chloro-2-methylaniline . This aniline derivative represents the core starting material for this entire synthetic sequence.

Caption: Retrosynthetic pathway for the target molecule.

The Primary Synthetic Pathway: Vilsmeier-Haack Cyclization

The synthesis is a two-step process beginning with the preparation of the acetanilide precursor, followed by the core Vilsmeier-Haack cyclization and formylation.

Principle and Mechanism

The Vilsmeier-Haack reaction involves two key stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form an electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[3]

-

Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by dehydration and hydrolysis during workup, generates the 2-chloro-3-formylquinoline system. The reaction is highly regioselective and efficient for substrates bearing electron-donating groups.

Step 1: Synthesis of Starting Material N-(4-chloro-2-methylphenyl)acetamide

This standard procedure involves the N-acetylation of the primary aniline.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. The resulting N-(4-chloro-2-methylphenyl)acetamide is typically of sufficient purity for the next step.[4]

Step 2: Vilsmeier-Haack Synthesis of this compound

This one-pot reaction is the cornerstone of the entire synthesis, transforming the simple acetanilide into the complex target molecule.

Experimental Protocol:

-

To a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, ~3 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Add phosphorus oxychloride (POCl₃, ~5-10 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 20-30 minutes to ensure complete formation of the Vilsmeier reagent.[4]

-

Add the N-(4-chloro-2-methylphenyl)acetamide (1.0 eq) portion-wise to the cold Vilsmeier reagent.

-

After the addition, allow the reaction mixture to come to room temperature and then heat it to 80-90 °C for 7-10 hours.[4] The reaction should be monitored by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto a generous amount of crushed ice with stirring.

-

Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until the product precipitates completely.

-

Collect the crude solid by vacuum filtration, wash extensively with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.[1][4]

Caption: Overall synthetic workflow.

Data Summary

The efficiency of the Vilsmeier-Haack reaction makes it a preferred method for synthesizing substituted 2-chloro-3-formylquinolines.

| Step | Starting Material | Key Reagents | Temperature | Time | Typical Yield | Reference |

| 1 | 4-chloro-2-methylaniline | Acetic Anhydride | 0 °C to RT | 1-2 h | >90% | [4] |

| 2 | N-(4-chloro-2-methylphenyl)acetamide | POCl₃, DMF | 0 °C to 90 °C | 7-10 h | 60-80% | [1][4] |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 4-chloro-2-methylaniline . The key transformation is the Vilsmeier-Haack reaction performed on the intermediate, N-(4-chloro-2-methylphenyl)acetamide. This method is robust, scalable, and provides direct access to the highly functionalized quinoline core in good yields. Understanding this pathway provides researchers with a reliable blueprint for accessing this and structurally related compounds crucial for advancements in drug discovery and chemical science.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

-

Mehdi, M., & Meth-Cohn, O. (2016, February 4). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

Journal of Heterocyclic Chemistry. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline.

-

International Journal of Chemical Studies. (2021, December 26). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Vilsmeier-Haack synthesis of quinoline-3-carboxaldehydes

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of Quinoline-3-Carboxaldehydes

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its synthesis and functionalization are therefore of paramount importance to drug discovery and development professionals. The Vilsmeier-Haack reaction represents a powerful and highly versatile method for the direct synthesis of functionalized quinolines, specifically 2-chloro-3-formylquinolines, from readily accessible N-arylacetamides.[4][5][6] This guide provides a comprehensive exploration of this reaction, delving into its mechanistic underpinnings, offering field-proven experimental protocols, and examining the synthetic utility of its valuable products. We will dissect the causality behind experimental choices, ensuring a deep understanding of not just the 'how,' but the 'why,' to empower researchers in their synthetic endeavors.

The Strategic Importance of Quinoline-3-Carboxaldehydes

Quinoline and its derivatives are privileged structures in pharmacology, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][7][8] The 3-carboxaldehyde functional group, in particular, serves as a versatile synthetic handle. It is a gateway to a diverse library of quinoline derivatives through subsequent chemical transformations, making its efficient synthesis a critical objective.[1] The Vilsmeier-Haack cyclization of N-arylacetamides (acetanilides) provides a direct, one-pot route to 2-chloro-3-formylquinolines, which are pivotal intermediates for further molecular elaboration.[4]

The Reaction Mechanism: A Step-by-Step Dissection

The Vilsmeier-Haack synthesis of quinolines is a sophisticated cascade of reactions that begins with the formation of a potent electrophile, the Vilsmeier reagent, and culminates in an intramolecular cyclization.

Formation of the Vilsmeier Reagent: The Electrophilic Driver

The reaction is initiated by the in situ generation of the Vilsmeier reagent, a substituted chloroiminium salt.[9] This is typically formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][10][11]

The mechanism involves the nucleophilic attack of the carbonyl oxygen of DMF onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the stable, yet highly reactive, chloroiminium cation, also known as the Vilsmeier reagent.[11][12][13] This reagent is the key electrophile that drives the subsequent aromatic substitution and cyclization.

Caption: Mechanistic pathway for Vilsmeier-Haack quinoline synthesis.

A Field-Proven Experimental Protocol

This section provides a representative step-by-step methodology for the synthesis of 2-chloro-8-methyl-3-formyl quinoline. This protocol can be adapted for other substituted acetanilides.

Materials and Reagents

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

ortho-Methyl acetanilide

-

Crushed ice and water

-

Ethyl acetate (for extraction and recrystallization)

-

Sodium sulfate (anhydrous, for drying)

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation (In Situ): In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place anhydrous DMF (3 molar equivalents). Cool the flask to 0 °C in an ice-salt bath. [14]2. Slow Addition of POCl₃: Add freshly distilled POCl₃ (approx. 3.5 molar equivalents) dropwise to the cooled DMF with constant stirring. [5]Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction. A white precipitate of the Vilsmeier reagent may form.

-

Addition of Substrate: Once the addition of POCl₃ is complete, add the ortho-methyl acetanilide (1 molar equivalent) portion-wise to the stirred mixture, ensuring the temperature remains low.

-

Reaction Heating: After the substrate is fully added, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. [14][15]Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 10 hours depending on the substrate. [15]5. Reaction Quenching (Workup): After completion, cool the reaction mixture to room temperature and then pour it slowly and carefully into a large beaker containing a substantial amount of crushed ice and water. This hydrolysis step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Product Isolation: Stir the aqueous mixture for 30 minutes. The crude product will precipitate as a solid. Filter the solid using a Buchner funnel, and wash it thoroughly with cold water.

-

Purification: Dry the crude solid. The final product, 2-chloro-8-methyl-3-formyl quinoline, can be purified by recrystallization from a suitable solvent, such as ethyl acetate. [5]

Caption: General experimental workflow for quinoline synthesis.

Substrate Scope and Reaction Optimization

The success of the Vilsmeier-Haack cyclization is highly dependent on the electronic nature of the substituents on the N-arylacetamide starting material.

Electronic Effects of Substituents

The key electrophilic aromatic substitution step is governed by the nucleophilicity of the aryl ring.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) and alkoxy (-OCH₃) groups increase the electron density of the aromatic ring, thereby accelerating the electrophilic attack. Acetanilides bearing EDGs, particularly at the meta position, generally afford the corresponding quinolines in better yields and with shorter reaction times. [4][16]* Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) or halo (-Cl, -Br) groups deactivate the aromatic ring, making the electrophilic substitution step more difficult. These substrates typically result in poor yields, and strongly deactivating groups like -NO₂ may prevent the reaction entirely.

Optimization of Reagent Stoichiometry

The molar ratio of the Vilsmeier reagent components to the substrate is a critical parameter for optimization. While DMF is often used as the solvent, the amount of POCl₃ can significantly impact the yield. Studies have shown that an excess of POCl₃ is often required for optimal conversion. For instance, in one study, the yield of 2-chloro-3-formylquinoline from an acetanilide was maximized when using 12 molar equivalents of POCl₃. It is crucial to perform stoichiometric optimization for each new substrate to achieve the best results.

| Substrate (N-Arylacetamide) | Substituent & Position | Molar Eq. of POCl₃ | Temp (°C) | Time (h) | Yield (%) | Reference |

| Acetanilide | H | 12 | 90 | 10 | 65 | |

| m-Methylacetanilide | m-CH₃ | 12 | 90 | 2 | 85 | |

| p-Methylacetanilide | p-CH₃ | 12 | 90 | 6 | 75 | |

| m-Methoxyacetanilide | m-OCH₃ | 12 | 90 | 1.5 | 90 | |

| p-Chloroacetanilide | p-Cl | 12 | 90 | 12 | 40 | |

| p-Nitroacetanilide | p-NO₂ | 12 | 90 | 20 | 0 |

Table 1: Effect of Substituents on the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines. Data sourced from reference.

Synthetic Utility of 2-Chloro-3-Formylquinolines